Thiol-PEG3-thiol

Description

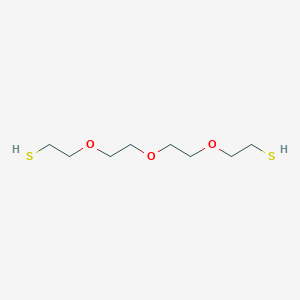

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCINHQIUGNVTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS)OCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477383 | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2781-02-4 | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRA(ETHYLENE GLYCOL) DITHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG3-thiol: Properties, Protocols, and Applications

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Thiol-PEG3-thiol, a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document offers detailed methodologies and data to facilitate the effective use of this versatile molecule in biomaterials, drug delivery, and surface modification.

Core Chemical Properties of this compound

This compound, also known as Bis-PEG3-thiol or 1,11-dimercapto-3,6,9-trioxaundecane, is a linear molecule featuring two terminal thiol (-SH) groups connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts flexibility, hydrophilicity, and reactivity, making it a valuable component in the synthesis of soft materials and for bioconjugation.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below. These parameters are essential for accurate stoichiometric calculations in crosslinking reactions and for the characterization of the resulting materials.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₈O₃S₂ | [1] |

| Molecular Weight | 226.36 g/mol | [1] |

| CAS Number | 2781-02-4 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% | |

| Spacer Arm Length | 14 atoms; ~15.1 Å | |

| Solubility | ||

| Water & Aqueous Buffers | Soluble | [1] |

| DMSO, DMF | Soluble | [2] |

| Ethanol, Chloroform | Soluble | [3] |

| Storage Conditions | -20°C, desiccated, under inert gas | [2] |

Reactivity and Stability

The chemical behavior of this compound is dominated by its terminal thiol groups. Thiols are nucleophilic and can participate in a variety of chemical reactions.

Reactivity:

-

Thiol-Ene Reactions: The thiol groups readily undergo photo-initiated "click" reactions with molecules containing "ene" functional groups, such as norbornene or vinyl sulfone, to form stable thioether bonds. This is a common method for hydrogel formation.[4][5]

-

Thiol-Maleimide Michael Addition: Thiols react specifically and efficiently with maleimide (B117702) groups at physiological pH (6.5-7.5) to form stable thioether linkages.[1][6]

-

Disulfide Bond Formation: Thiol groups can be oxidized to form disulfide bonds (-S-S-), either with other this compound molecules or with other thiol-containing species. This reaction is reversible with the use of reducing agents.

-

Surface Conjugation: The thiol groups have a strong affinity for noble metal surfaces, enabling the functionalization of gold nanoparticles and surfaces.[2][7]

Stability:

The primary stability concern for this compound is the oxidation of the thiol groups. The rate of oxidation is influenced by several factors:

-

pH: The rate of thiol oxidation increases with increasing pH, as the deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[8]

-

Oxygen: The presence of atmospheric oxygen promotes the formation of disulfide bonds.[9]

-

Metal Ions: Trace metal ions can catalyze thiol oxidation.

To ensure the integrity of the reagent, it is crucial to store it at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and to use degassed buffers and solvents for reactions.[2]

Experimental Protocols

The following sections provide representative protocols for common applications of this compound. These are generalized procedures and may require optimization for specific applications.

Formation of PEG Hydrogels via Thiol-Ene Photocrosslinking

This protocol describes the formation of a hydrogel by the photo-initiated reaction between this compound and a multi-arm PEG-norbornene.

Materials:

-

4-arm PEG-Norbornene (PEG4NB)

-

This compound

-

Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile and degassed

-

Cell suspension (optional, for cell encapsulation)

Methodology:

-

Prepare Precursor Solutions:

-

Dissolve PEG4NB and this compound in degassed PBS to the desired concentrations (e.g., to achieve a final polymer concentration of 5-20 wt%). Ensure a 1:1 molar ratio of norbornene to thiol functional groups.

-

Prepare a stock solution of the photoinitiator (e.g., 0.05-0.5 wt% LAP) in PBS.

-

-

Hydrogel Formation:

-

If encapsulating cells, gently mix the cell suspension with the PEG4NB solution.

-

Add the this compound solution to the PEG4NB solution and mix thoroughly but gently.

-

Add the photoinitiator solution to the macromer mixture and mix again.

-

Pipette the final precursor solution into a mold of the desired shape.

-

-

Photocrosslinking:

-

Expose the precursor solution to UV light (e.g., 365 nm) at a specific intensity (e.g., 5-20 mW/cm²) for a defined period (e.g., 1-5 minutes) to initiate crosslinking. The gelation time will depend on the macromer concentration, photoinitiator concentration, and light intensity.[4]

-

-

Post-Formation Handling:

-

The resulting hydrogel can be swelled in PBS or cell culture medium.

-

Characterization:

-

Gelation Kinetics: Can be monitored using rheometry by measuring the storage (G') and loss (G'') moduli over time during UV exposure. The gel point is typically defined as the time when G' > G''.[4]

-

Mechanical Properties: The compressive or shear modulus of the swollen hydrogel can be determined using a mechanical tester or rheometer.[10][11]

-

Swelling Ratio: The swelling ratio (Q) is calculated by comparing the mass of the swollen hydrogel (Ws) to its dry mass (Wd) using the formula Q = Ws / Wd.[10]

Functionalization of Gold Nanoparticles

This protocol outlines the surface modification of citrate-capped gold nanoparticles (AuNPs) with this compound via ligand exchange.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Prepare this compound Solution:

-

Prepare a stock solution of this compound in ultrapure water (e.g., 1 mM).

-

-

Ligand Exchange:

-

In a microcentrifuge tube, add the this compound stock solution to the citrate-capped AuNP solution. A significant molar excess of the thiol is typically used to drive the reaction.

-

Incubate the mixture at room temperature for 12-24 hours with gentle stirring or shaking to facilitate the displacement of citrate (B86180) ions by the thiol groups.[7]

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing excess this compound and displaced citrate.

-

Resuspend the nanoparticle pellet in ultrapure water or PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.[7]

-

-

Storage:

-

After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer and store at 4°C.

-

Characterization:

-

UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak can indicate a change in the dielectric environment around the AuNPs upon successful functionalization.

-

Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after PEGylation.

-

Zeta Potential Measurement: A change in the surface charge of the nanoparticles confirms the replacement of the negatively charged citrate ions.

Key Applications of this compound

The bifunctional nature of this compound makes it a versatile tool in several areas of research and development.

Hydrogel Formation for Tissue Engineering and Drug Delivery

This compound is extensively used as a crosslinker to form hydrogels with tunable mechanical properties, swelling behavior, and degradation profiles. These hydrogels can mimic the extracellular matrix, providing a scaffold for 3D cell culture, tissue regeneration, and the controlled release of therapeutics.[4][12] The cytocompatibility of the thiol-ene reaction makes it particularly suitable for cell encapsulation applications.[12][13]

Surface Modification of Biomaterials and Nanoparticles

The strong affinity of the thiol groups for gold and other noble metal surfaces allows for the straightforward functionalization of nanoparticles, biosensors, and other implantable devices.[2][7] The hydrophilic PEG spacer enhances the biocompatibility of these materials by reducing non-specific protein adsorption and improving their stability in biological fluids.

Bioconjugation and Crosslinking

As a homobifunctional crosslinker, this compound can be used to link two molecules that each possess a thiol-reactive functional group (e.g., maleimide). It can also be used to crosslink polymers that have been functionalized with such groups. The flexible PEG spacer helps to maintain the activity of the conjugated molecules by providing spatial separation.

Conclusion

This compound is a valuable and versatile homobifunctional crosslinker for researchers in the fields of biomaterials, drug delivery, and nanotechnology. Its well-defined structure, which includes two reactive thiol groups and a hydrophilic PEG spacer, allows for the creation of biocompatible materials with tunable properties. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its successful application in developing advanced therapeutic and diagnostic platforms. By following appropriate handling and reaction protocols, researchers can leverage the unique characteristics of this compound to advance their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. murthylab.berkeley.edu [murthylab.berkeley.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. Enhanced mechanical properties of photo-clickable thiol-ene PEG hydrogels through repeated photopolymerization of in-swollen macromer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A robust procedure for the functionalization of gold nanorods and noble metal nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Thiol-PEG3-thiol structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinking agent, Thiol-PEG3-thiol. It details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, this guide outlines a detailed experimental protocol for its application in hydrogel synthesis and provides a visual representation of the experimental workflow.

Core Properties of this compound

This compound, also known by its chemical name 1,8-Dimercapto-3,6-dioxaoctane, is a versatile crosslinking molecule. It features two terminal thiol (-SH) groups connected by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique properties, making it a valuable tool in bioconjugation, materials science, and drug delivery. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal thiol groups offer reactive sites for covalent bond formation, most notably through thiol-ene reactions.

Data Presentation: Quantitative Data Summary

| Property | Value |

| Molecular Formula | C8H18O3S2 |

| Molecular Weight | 226.36 g/mol |

| CAS Number | 2781-02-4 |

| Synonyms | Bis-PEG3-thiol, 1,8-Dimercapto-3,6-dioxaoctane, DMDO |

| Appearance | Clear Liquid |

| Purity | Typically ≥95% |

| SMILES | SCCOCCOCCOCCS |

Experimental Protocols: Hydrogel Formation via Thiol-Ene Photopolymerization

This protocol outlines a general procedure for the fabrication of a polyethylene glycol (PEG) hydrogel using this compound as a crosslinker and a multi-arm PEG-norbornene as the backbone. This method utilizes a photo-initiated thiol-ene "click" reaction, which is known for its high efficiency, specificity, and mild reaction conditions.

Materials:

-

This compound

-

Multi-arm PEG-norbornene (e.g., 4-arm PEG-Norbornene)

-

Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-adhesion microcentrifuge tubes or mold

-

UV light source (365 nm)

Methodology:

-

Preparation of Precursor Solutions:

-

Prepare a stock solution of the multi-arm PEG-norbornene in PBS to the desired final concentration (e.g., 10% w/v). Ensure complete dissolution.

-

Prepare a stock solution of the photoinitiator (LAP) in PBS (e.g., 0.1% w/v). Protect this solution from light.

-

Calculate the stoichiometric amount of this compound required to crosslink the PEG-norbornene. The molar ratio of thiol groups to norbornene groups is typically 1:1 for optimal crosslinking.

-

-

Hydrogel Formulation:

-

In a sterile, low-adhesion microcentrifuge tube, combine the PEG-norbornene solution and the photoinitiator solution.

-

Add the calculated amount of this compound to the mixture.

-

Gently but thoroughly mix the components by pipetting up and down. Avoid introducing air bubbles.

-

-

Photopolymerization:

-

Immediately dispense the precursor solution into the desired mold or well plate.

-

Expose the solution to UV light (365 nm) at a specific intensity and duration to initiate polymerization. The exact time will depend on the photoinitiator concentration, light intensity, and desired gel properties. Gelation can often be observed within seconds to minutes.

-

-

Post-Polymerization Processing:

-

After polymerization, the hydrogel can be swelled in PBS to remove any unreacted components and to reach equilibrium hydration.

-

The resulting hydrogel is now ready for its intended application, such as 3D cell culture or as a scaffold for tissue engineering.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the formation of a PEG hydrogel using this compound via photopolymerization.

Caption: Workflow for PEG hydrogel synthesis using this compound.

An In-depth Technical Guide to the Thiol-PEG3-Thiol Spacer Arm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thiol-PEG3-thiol linker, a homobifunctional crosslinking agent. Given the limited direct literature on this compound, this guide incorporates data and methodologies from the closely related and well-documented heterobifunctional linker, Thiol-PEG3-acid, to present a thorough and practical resource. The principles of polyethylene (B3416737) glycol (PEG) linkers and thiol-based chemistries are broadly applicable, and this guide will clearly denote when information is inferred from analogous compounds.

Core Concepts: The this compound Spacer

This compound is a chemical crosslinker featuring two terminal thiol (-SH) groups connected by a three-unit polyethylene glycol (PEG) spacer. This homobifunctional nature allows for the simultaneous reaction of both thiol ends, making it an effective tool for crosslinking molecules and forming hydrogels.[1] The PEG spacer arm is a critical component, imparting flexibility, hydrophilicity, and biocompatibility to the resulting conjugate.[2]

The core utility of this compound lies in the high reactivity of its thiol groups towards various chemical moieties, enabling the formation of stable covalent bonds. This makes it a valuable reagent in bioconjugation, materials science, and drug delivery systems.

Physicochemical Properties

| Property | This compound | Thiol-PEG3-acid (for comparison) | Source |

| Molecular Formula | C8H18O3S2 | C9H18O5S | [1] |

| Molecular Weight | 226.36 g/mol | 238.30 g/mol | |

| Appearance | Not specified; likely a liquid or solid | Colorless to light yellow liquid | [2] |

| Spacer Arm Length | The PEG3 spacer consists of three ethylene (B1197577) glycol units. | The PEG3 spacer consists of three ethylene glycol units. | [3][4] |

| Solubility | Expected to be soluble in aqueous buffers and common organic solvents like DMSO and DMF. | Soluble in aqueous buffers (e.g., PBS), DMSO, and DMF. | [2] |

Key Applications of the this compound Spacer

The dual thiol functionality of this compound makes it particularly suitable for applications requiring the crosslinking of molecules or the functionalization of surfaces.

-

Hydrogel Formation: this compound is primarily used in the synthesis of polyethylene glycol (PEG) hydrogels.[1] The thiol groups can react with various other functional groups on polymer backbones to form a crosslinked three-dimensional network. These hydrogels are extensively used in drug delivery, tissue engineering, and as scaffolds for cell culture.[5][6]

-

Nanoparticle Functionalization: The thiol groups have a strong affinity for gold and other noble metal surfaces, allowing for the functionalization of nanoparticles.[7] This can be used to create a hydrophilic shell around the nanoparticle, improving its stability and biocompatibility in biological systems. While often a single thiol is used for attachment, a dithiol linker can potentially bridge nanoparticles or create more complex surface modifications.

-

Protein Crosslinking: As a homobifunctional crosslinker, this compound can be used to study protein-protein interactions by covalently linking interacting proteins.[8] However, for this application, heterobifunctional linkers are often preferred to avoid unwanted homodimerization.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound. These are based on established methods for thiol-based conjugations and hydrogel formation.

General Protocol for Thiol-Ene Click Chemistry for Hydrogel Formation

This protocol describes the formation of a hydrogel using a thiol-ene "click" reaction, a common application for dithiol PEG linkers.[9][10]

Materials:

-

This compound

-

A polymer with "-ene" (e.g., norbornene) functional groups

-

Photoinitiator (e.g., LAP, Irgacure 2959)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

UV light source (365 nm)

Procedure:

-

Prepare Precursor Solutions:

-

Dissolve the "-ene" functionalized polymer in PBS to the desired concentration.

-

Dissolve this compound in PBS to the desired concentration.

-

Prepare a stock solution of the photoinitiator in PBS.

-

-

Mix Components:

-

In a suitable vessel, combine the "-ene" polymer solution and the this compound solution. Ensure the molar ratio of thiol groups to "-ene" groups is optimized for the desired hydrogel properties.

-

Add the photoinitiator to the mixture at a final concentration typically ranging from 0.05% to 0.5% (w/v).

-

-

Gelation:

-

Pipette the final precursor solution into a mold of the desired shape.

-

Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time (typically 1-10 minutes) to induce gelation. The exact time will depend on the photoinitiator concentration and light intensity.

-

-

Washing and Swelling:

-

After gelation, gently remove the hydrogel from the mold.

-

Wash the hydrogel extensively with PBS to remove any unreacted components and the photoinitiator.

-

Allow the hydrogel to swell to equilibrium in PBS before use.

-

General Protocol for Functionalization of Gold Nanoparticles

This protocol outlines the steps for functionalizing gold nanoparticles with this compound. This is adapted from protocols for monofunctional thiol-PEG linkers.[7]

Materials:

-

Gold nanoparticle solution

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Prepare this compound Solution:

-

Dissolve this compound in ethanol to a concentration of approximately 1-10 mg/mL.

-

-

Functionalization Reaction:

-

Add the this compound solution to the gold nanoparticle solution. The molar excess of the thiol linker should be optimized, but a starting point is a 1000-fold molar excess relative to the nanoparticles.

-

Incubate the mixture at room temperature for 12-24 hours with gentle stirring to allow for the formation of a self-assembled monolayer on the nanoparticle surface.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing excess, unbound linker.

-

Resuspend the nanoparticle pellet in fresh ethanol.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.

-

-

Final Resuspension:

-

After the final wash, resuspend the functionalized gold nanoparticles in the desired buffer (e.g., PBS) for storage or further use.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiol-PEG3-thiol (CAS: 14970-87-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Thiol-PEG3-thiol, a versatile bifunctional crosslinking agent. This document details its chemical and physical properties, provides a list of potential suppliers, and outlines key experimental protocols for its application in bioconjugation, hydrogel synthesis, and the formation of self-assembled monolayers.

Core Properties and Supplier Information

This compound, chemically known as 1,8-Dimercapto-3,6-dioxaoctane or 2,2'-(Ethylenedioxy)diethanethiol, is a linear molecule featuring two terminal thiol (-SH) groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts both reactivity, through the thiol groups, and hydrophilicity, due to the PEG chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 14970-87-7[1][2] |

| Molecular Formula | C6H14O2S2[2] |

| Molecular Weight | 182.30 g/mol [2] |

| Synonyms | 1,8-Dimercapto-3,6-dioxaoctane, 2,2'-(Ethylenedioxy)diethanethiol, 1,2-Bis(2-mercaptoethoxy)ethane, 3,6-Dioxa-1,8-octane-dithiol[1][2] |

| Physicochemical Properties | Value |

| Appearance | Colorless to light yellow clear liquid[3] |

| Density | 1.12 g/mL at 25 °C[2][3] |

| Boiling Point | 225 °C[2][3] |

| Flash Point | 132 °C[3] |

| Refractive Index | n20/D 1.509[2][3] |

| Water Solubility | 11.4 g/L at 19.8 °C[3] |

Supplier Information

A number of chemical suppliers offer this compound. This is not an exhaustive list, and availability and purity should be confirmed with the specific supplier.

-

Sigma-Aldrich: Offers 2,2′-(Ethylenedioxy)diethanethiol with 95% purity.[1][2]

-

TCI America: Provides 3,6-Dioxa-1,8-octanedithiol with a purity of >97.0%.[4]

-

Arkema: Supplies the product under the name DMDO, highlighting its use in coatings, adhesives, and sealants.[5][6]

-

BLD Pharm: Lists 3,6-Dioxa-1,8-octanedithiol.[7]

-

Chemlyte Solutions: Supplies DMDO at ≥98% purity.[8]

-

BroadPharm: While they specialize in PEG linkers, a direct match for this compound was not found, though they carry many related products.

-

MedChemExpress: Offers this compound (Bis-PEG3-thiol) as a crosslinker for hydrogel synthesis.[9]

Experimental Protocols

The bifunctional nature of this compound makes it suitable for a variety of applications. Below are detailed methodologies for key experiments.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The strong affinity of thiol groups for gold surfaces makes this compound an excellent candidate for forming self-assembled monolayers, which can be used to functionalize biosensors and other surfaces.

Materials:

-

Gold-coated substrate (e.g., gold-coated glass slide or silicon wafer)

-

This compound (CAS: 14970-87-7)

-

200 proof ethanol (B145695)

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Clean glass or polypropylene (B1209903) containers

-

Tweezers

-

Dry nitrogen gas

Methodology:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean container.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate into the thiol solution.

-

Seal the container and allow it to stand at room temperature for 12-24 hours to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution with tweezers.

-

Rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules.

-

Dry the functionalized substrate under a stream of dry nitrogen gas.

-

-

Storage:

-

Store the SAM-coated substrate in a clean, dry environment, such as a desiccator.

-

Synthesis of PEG Hydrogels

The two thiol groups on this compound allow it to act as a crosslinker in the formation of hydrogels. This protocol describes a general method for forming a hydrogel using a thiol-ene reaction with a PEG-diacrylate.

Materials:

-

This compound (CAS: 14970-87-7)

-

Poly(ethylene glycol) diacrylate (PEGDA)

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (365 nm)

Methodology:

-

Precursor Solution Preparation:

-

Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v Irgacure 2959).

-

In a separate vial, dissolve PEGDA in the photoinitiator solution to the desired concentration (e.g., 10% w/v).

-

Add this compound to the PEGDA solution. The molar ratio of thiol groups to acrylate (B77674) groups should be 1:1 for optimal crosslinking.

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold of the desired shape.

-

Expose the solution to UV light (365 nm) for a sufficient time to induce photopolymerization (typically 5-15 minutes, depending on the intensity of the light source and the volume of the solution).

-

-

Hydrogel Swelling and Purification:

-

Carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of PBS to allow it to swell and to leach out any unreacted components.

-

Replace the PBS several times over a 24-48 hour period.

-

Bioconjugation Applications

This compound can be used as a linker to connect two different molecules, provided they have functional groups that can react with thiols. A common strategy is to react one thiol group of the linker with a maleimide-functionalized molecule and the other with a second thiol-reactive molecule or surface.

Logical Relationship as a Bifunctional Linker:

The diagram below illustrates the role of this compound as a bifunctional linker, connecting Molecule A (containing a thiol-reactive group) to Molecule B (also with a thiol-reactive group).

General Protocol for Two-Step Bioconjugation:

This protocol is a general guideline and requires optimization for specific molecules.

-

Reaction with the First Molecule:

-

Dissolve a maleimide-functionalized molecule (Molecule A) in a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

Add an excess of this compound to the solution and react for 1-2 hours at room temperature.

-

-

Purification:

-

Remove the excess this compound using size-exclusion chromatography or dialysis.

-

-

Reaction with the Second Molecule:

-

The purified product from step 2, which now has a free thiol group, can be reacted with a second molecule (Molecule B) that has a thiol-reactive group (e.g., another maleimide (B117702) or a gold surface).

-

The reaction conditions for this step will depend on the nature of Molecule B.

-

This technical guide provides a starting point for researchers interested in utilizing this compound. The provided protocols are general and may require optimization for specific applications. Always refer to the safety data sheet provided by the supplier before handling this chemical.

References

- 1. lee.chem.uh.edu [lee.chem.uh.edu]

- 2. 2,2 -(Ethylenedioxy)diethanethiol 95 14970-87-7 [sigmaaldrich.com]

- 3. 1,8-DIMERCAPTO-3,6-DIOXAOCTANE [chembk.com]

- 4. 1,8-Dimercapto-3,6-dioxooctane | C8H14O2S2 | CID 54572632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkema.com [arkema.com]

- 6. Synthesis of multi-functionalized hydrogels by a thiolactone-based synthetic protocol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action for Thiol-PEG3-thiol as a Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiol-PEG3-thiol is a homobifunctional crosslinking agent characterized by two primary thiol (-SH) groups separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. Its utility in bioconjugation, hydrogel formation, and drug delivery stems from the high reactivity and specificity of its terminal thiol groups. This guide elucidates the core mechanisms of action, provides quantitative data on reaction kinetics, details experimental protocols for its application, and visualizes the chemical pathways and workflows involved. The primary crosslinking mechanisms are disulfide bond formation via oxidation and Michael addition reactions with specific electrophiles, such as maleimides. The choice of reaction pathway is highly dependent on the reaction conditions, particularly pH and the presence of co-reactants.

Introduction to this compound

This compound, also known as 1,11-dimercapto-3,6,9-trioxaundecane, is a versatile tool in the field of bioconjugation and materials science. As a homobifunctional crosslinker, it possesses two identical reactive moieties, allowing for the linkage of molecules in a single step. The PEG spacer imparts hydrophilicity, which can improve the solubility and reduce the immunogenicity of the resulting conjugates.

Key Features:

-

Homobifunctional: Symmetrical structure with two reactive thiol groups.

-

PEG Spacer: A 3-unit PEG chain enhances water solubility.

-

Reactive Moieties: Terminal thiol groups are reactive towards various functional groups.

-

Applications: Widely used in the synthesis of hydrogels for tissue engineering and 3D bioprinting, as well as for protein and peptide crosslinking.[1][2]

Core Mechanisms of Action

The crosslinking action of this compound is primarily governed by two distinct chemical reactions. The selection of the reaction mechanism is critical and is dictated by the target functional groups and reaction conditions.

Mechanism 1: Disulfide Bond Formation (Oxidative Crosslinking)

In the presence of an oxidizing agent or under slightly basic conditions, two thiol groups can couple to form a reversible disulfide bond (-S-S-). This is a common mechanism for crosslinking proteins or forming hydrogels.

-

Reaction Principle: The reaction proceeds via the deprotonation of the thiol group to form a more reactive thiolate anion (RS⁻).[3][4] This thiolate then attacks another thiol group in an oxidation reaction, forming a disulfide bridge and releasing two protons and two electrons.

-

pH Dependence: The formation of the reactive thiolate ion is pH-dependent. The pKa of cysteine thiols is typically around 8.3, meaning that at physiological pH (~7.4), only a small fraction of thiols are deprotonated.[3] Therefore, disulfide bond formation is generally favored at a slightly basic pH (>8.0) to increase the concentration of thiolate ions.[5][6]

-

Reversibility: Disulfide bonds are cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which allows for controlled degradation of the crosslinked structure.

Mechanism 2: Thiol-Michael Addition (Thioether Bond Formation)

This compound readily reacts with electron-deficient alkenes, such as maleimides, in a Michael-type addition reaction. This "click chemistry" reaction is highly efficient and specific, forming a stable, irreversible thioether bond.[7][8][9]

-

Reaction Principle: A thiol group, particularly in its nucleophilic thiolate form, attacks the β-carbon of the maleimide (B117702) double bond.[8][10] This reaction is highly chemoselective for thiols over other nucleophiles like amines, especially under neutral pH conditions.[9]

-

pH Dependence: The reaction is base-catalyzed and is significantly influenced by pH.[11][12] The optimal pH range is typically between 6.5 and 7.5.[9] Below this range, the concentration of the reactive thiolate is too low. Above this range, hydrolysis of the maleimide group can become a competing side reaction.

-

Irreversibility: The resulting thioether linkage is highly stable, making this method ideal for applications requiring long-term stability.

Quantitative Data and Reaction Kinetics

The efficiency and rate of crosslinking are critical parameters in experimental design. The kinetics are strongly influenced by factors such as pH, buffer composition, and the pKa of the thiol.[11][12]

Factors Influencing Thiol-Maleimide Reaction Rate

The reaction between thiols and maleimides is generally rapid, but the gelation time for hydrogels can be precisely controlled.[11]

| Parameter | Effect on Reaction Rate | Rationale | Source |

| pH | Decreasing pH from 7.4 to 5.8 significantly slows the reaction. | Lower pH reduces the concentration of the reactive thiolate anion. | [11][12] |

| Buffer Concentration | Lowering buffer concentration (e.g., PBS) slows gelation. | The conjugate base in the buffer (e.g., phosphate) acts as a catalyst. | [11] |

| Macromer wt% | Lowering the weight percentage of polymers slows gelation. | Reduced concentration of reactive species decreases collision frequency. | [11] |

| Thiol pKa | Increasing the thiol pKa slows the reaction. | A higher pKa means the thiol is less likely to be deprotonated at a given pH. | [5][11] |

Comparative Reaction Kinetics of Disulfide Formation

The rate of disulfide formation is dependent on the local chemical environment, which can alter the thiol pKa.

| Thiol Substrate (on Hyaluronic Acid) | pKa | Gel Formation Time (pH 7.4) | Rate Constant (k₁) | Source |

| HA-Cysteine | 7.0 | ~3.5 minutes | 5.04 x 10⁻⁴ min⁻¹ | [5] |

| HA-N-acetyl-cysteine | 7.4 | ~10 hours | 0.51 x 10⁻⁴ min⁻¹ | [5] |

| HA-3-mercaptopropionic acid | 8.1 | No gel after 24 hours | 1.80 x 10⁻⁴ min⁻¹ | [5] |

Note: Data from a study on modified hyaluronic acid, illustrating the principle of pKa influence on disulfide formation rate. The electron-withdrawing group in cysteine lowers the thiol pKa, accelerating the reaction at physiological pH.[5]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize concentrations and reaction times for their specific molecules of interest.

Protocol: Hydrogel Formation via Thiol-Maleimide Crosslinking

This protocol describes the formation of a PEG hydrogel by reacting a multi-arm PEG-maleimide with this compound.

-

Preparation of Precursor Solutions: a. Prepare a solution of 4-arm PEG-Maleimide (e.g., 20 kDa) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4. A typical concentration is 10% w/v. b. Prepare a solution of this compound in the same buffer. The concentration should be calculated to achieve a 1:1 molar ratio of maleimide groups to thiol groups.

-

Initiation of Crosslinking: a. To initiate gelation, rapidly and thoroughly mix the PEG-Maleimide solution with the this compound solution in a 1:1 volume ratio. b. For cell encapsulation applications, resuspend the cells in the PEG-Maleimide solution before mixing with the thiol solution.

-

Gelation: a. Immediately pipette the mixed solution into the desired mold or culture vessel. b. Allow the mixture to stand at room temperature or 37°C. Gelation typically occurs within minutes. The exact time can be modulated by adjusting pH, concentration, and temperature.[11][12]

-

Characterization: a. Once gelled, the hydrogel can be swelled in buffer and characterized for properties such as swelling ratio, degradation, and mechanical stiffness (e.g., via rheology).[13]

Protocol: Crosslinking Two Proteins via Disulfide Bonds

This protocol outlines the crosslinking of two different protein populations, one of which has been modified to contain free thiol groups.

-

Preparation of Proteins: a. Protein A: Ensure Protein A has accessible thiol groups (e.g., native cysteines). If not, introduce thiols using a reagent like SATA. Purify the thiolated protein. b. Protein B: Prepare Protein B in a compatible buffer.

-

Crosslinking Reaction: a. Combine thiolated Protein A and Protein B in a buffer with a pH of ~7.5-8.5 to facilitate disulfide exchange. A common buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. b. The reaction can be allowed to proceed for 2-4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.

-

Quenching (Optional): a. To stop the reaction, the pH can be lowered, or a quenching reagent like N-ethylmaleimide can be added to cap any remaining free thiols.

-

Purification and Analysis: a. Separate the crosslinked conjugate from unreacted proteins using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). b. Analyze the fractions using SDS-PAGE under non-reducing conditions to confirm the formation of higher molecular weight species. A reducing SDS-PAGE gel (containing DTT or β-mercaptoethanol) should show the disappearance of the conjugate and the reappearance of the individual proteins, confirming a disulfide linkage.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound to crosslink a maleimide-activated protein to a thiol-containing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. bachem.com [bachem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. escholarship.org [escholarship.org]

- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. cris.iucc.ac.il [cris.iucc.ac.il]

An In-Depth Technical Guide to Thiol-Based PEGylation for Bioconjugation

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of biopharmaceutical development. This process can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their hydrodynamic size. The benefits are manifold and include a prolonged circulatory half-life, reduced immunogenicity, increased stability against proteolytic degradation, and improved solubility.[1][2] Among the various strategies for PEGylation, thiol-based approaches offer the distinct advantage of site-specificity.

Cysteine residues, with their reactive thiol (-SH) groups, are relatively rare in proteins compared to amine-containing lysine (B10760008) residues.[3] Many naturally occurring cysteines are involved in disulfide bonds and are thus unreactive.[1] This allows for the precise introduction of a free cysteine residue at a specific site on a protein's surface through genetic engineering, which can then serve as a unique handle for PEGylation. This site-selective modification is crucial for preserving the biological activity of the therapeutic protein, as it avoids the random attachment of PEG chains that might otherwise obstruct active sites or binding domains.[1]

This technical guide provides a comprehensive overview of thiol-based PEGylation, focusing on the underlying chemistry, common reagents, detailed experimental protocols, and methods for characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation technique.

Core Principles: The Chemistry of Thiol-Reactive PEGylation

The most prevalent method for thiol-based PEGylation involves the reaction of a thiol group with a maleimide-functionalized PEG reagent.[4][5] This reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide (B117702) ring.[6] The result is the formation of a stable thioether linkage.[7][8]

The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[9] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[9] However, at a pH above 7.5, the maleimide group can react with primary amines, such as those on lysine residues, leading to a loss of selectivity.[9] The reaction is also temperature-dependent and is typically carried out at room temperature or 4°C.[9]

While the thioether bond is generally stable, the succinimidyl thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[6][10] This can lead to the premature cleavage of the PEG chain from the biomolecule.[10] Strategies to enhance the stability of the linkage include the hydrolysis of the succinimide (B58015) ring, which can be accelerated by using maleimide derivatives with electron-withdrawing N-substituents.[11] The resulting ring-opened product is significantly more stable and less prone to thiol exchange.[11]

Thiol-Reactive PEG Reagents

A variety of thiol-reactive PEG reagents are commercially available, each with distinct properties. The choice of reagent depends on the specific application, desired stability of the linkage, and the nature of the biomolecule.

| Reagent Type | Reactive Group | Linkage Formed | Optimal pH | Key Characteristics |

| PEG-Maleimide | Maleimide | Thioether | 6.5-7.5 | High reactivity and selectivity for thiols; the resulting linkage may be susceptible to retro-Michael reaction.[9][12] |

| PEG-Vinyl Sulfone | Vinyl Sulfone | Thioether | 7.0-9.0 | Forms a stable, irreversible thioether bond; generally has a slower reaction rate than maleimides.[4][6] |

| PEG-Iodoacetamide | Iodoacetamide | Thioether | ~8.0 | Reacts with thiols via nucleophilic substitution to form a stable thioether bond; the reaction should be performed in the dark.[13] |

| PEG-Orthopyridyl Disulfide (OPSS) | Orthopyridyl Disulfide | Disulfide | 3.0-10.0 | Forms a disulfide bond that can be cleaved by reducing agents, allowing for reversible PEGylation.[12] |

Quantitative Data on Thiol-PEGylation

Typical Reaction Conditions for Thiol-PEGylation with Maleimide Reagents

| Parameter | Recommended Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines and maleimide hydrolysis.[9] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and minimize side reactions.[9] |

| Molar Excess of PEG-Maleimide | 10- to 20-fold | A molar excess is generally used to ensure sufficient conjugation.[8][14] |

| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | The optimal time depends on the specific reactants and concentrations.[8][14] |

| Buffer | Thiol-free buffers such as PBS or HEPES | Buffers containing thiols will compete with the target molecule for reaction with the maleimide.[5] |

Comparative Stability of Thiol-Reactive PEG Linkages

| Linkage Type | Stability | Notes |

| Maleimide-Thioether | Moderate to High | Susceptible to retro-Michael reaction and thiol exchange in vivo, which can be mitigated by ring hydrolysis.[6][10] |

| Vinyl Sulfone-Thioether | High | Forms a stable, irreversible thioether bond.[4][6] |

| Haloacetamide-Thioether | High | Forms a stable, irreversible thioether bond.[6] |

| Pyridyl Disulfide-Disulfide | Reversible | Cleavable by reducing agents, which can be advantageous for certain drug delivery applications.[6] |

Quantitative Impact of Thiol-PEGylation on Protein Properties

| Protein | PEG Size (kDa) | Change in Half-Life | Change in In Vitro Activity | Reference |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 25-fold increase (from 1.1 h to 28 h) | Retained complete inhibitory activity towards MMP-3 catalytic domain and partial activity towards full-length MMP-9. | [15][16] |

| Bovine Serum Albumin (BSA) | - | Increased from 13.6 minutes to 4.5 hours | - | [1] |

Experimental Protocols

Protocol 1: Thiol-Specific PEGylation of a Protein with PEG-Maleimide

This protocol outlines a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1 mM EDTA to prevent disulfide bond formation)

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

-

Anhydrous DMSO or DMF for dissolving the PEG reagent

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the reaction buffer to a concentration of 1-10 mg/mL.[5] If necessary, reduce any existing disulfide bonds by adding a 10-100x molar excess of a reducing agent like TCEP, and incubate for 20-30 minutes at room temperature.[5] Remove the reducing agent by dialysis or size-exclusion chromatography before proceeding.

-

PEG Reagent Preparation: Prepare a 10 mM stock solution of the PEG-Maleimide reagent in anhydrous DMSO or DMF.[5]

-

Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.[8][14]

-

Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[8][14] Protect the reaction from light if any of the components are light-sensitive.

-

Quenching (Optional): To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in molar excess to the unreacted PEG-Maleimide. Incubate for 15-30 minutes.

-

Purification: Proceed immediately to the purification of the PEGylated protein.[17]

Protocol 2: Purification of PEGylated Protein

A combination of chromatographic techniques is often used to separate the PEGylated protein from unreacted protein, excess PEG reagent, and other byproducts.[18]

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the un-PEGylated form.[]

Procedure:

-

Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200) with an appropriate running buffer (e.g., PBS, pH 7.4).[18]

-

Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.[18]

-

Injection and Elution: Inject the filtered sample onto the equilibrated column and elute with the running buffer at a constant flow rate.[18]

-

Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[18] The PEGylated protein will be in the earlier eluting fractions.

B. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charges on the protein surface, altering its binding to the IEX resin.[] This allows for the separation of mono-, di-, and multi-PEGylated species from each other and from the native protein.[20]

Procedure:

-

Column Equilibration: Equilibrate a cation or anion exchange column with a low-salt starting buffer.

-

Sample Loading: Load the sample (which may be fractions from a previous SEC run) onto the column.

-

Elution: Elute the bound proteins using a linear gradient of increasing salt concentration.

-

Fraction Collection: Collect fractions and analyze them to identify those containing the desired PEGylated species.

Protocol 3: Characterization of PEGylated Protein

A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their apparent molecular weight. PEGylated proteins will migrate slower than their un-PEGylated counterparts, resulting in a band shift.[21]

Procedure:

-

Sample Preparation: Mix the protein samples with an appropriate loading buffer.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Staining: Stain the gel with Coomassie Blue to visualize all proteins. A specific PEG stain, such as barium iodide, can also be used.[21] The degree of PEGylation can be estimated by the extent of the band shift.[21]

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for characterizing PEGylated proteins.[22][23] It can be used to determine the precise molecular weight of the conjugate, and thus the number of attached PEG chains.[24] Peptide mapping, which involves digesting the PEGylated protein and analyzing the resulting peptides by MS, can be used to identify the specific site(s) of PEGylation.[22]

Protocol 4: Quantification of PEGylation

Several methods can be used to determine the degree of PEGylation.

-

UV-Vis Spectroscopy: If the PEG reagent or linker has a unique chromophore, its absorbance can be measured to quantify the amount of attached PEG.[21][24]

-

Colorimetric Assays: The barium-iodide assay can be used to quantify PEG by the formation of a colored complex.[21][24]

-

Chromatography: The relative peak areas in an SEC or IEX chromatogram can be used to estimate the proportion of different PEGylated species.[21]

-

Mass Spectrometry: As mentioned, MS can provide a precise determination of the number of PEG chains attached.[24]

Visualizations

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 13. interchim.fr [interchim.fr]

- 14. confluore.com [confluore.com]

- 15. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 16. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. lbiosystems.co.kr [lbiosystems.co.kr]

- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 24. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to the Core Principles of Thiol-PEG3-thiol in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-PEG3-thiol

This compound, also known as 1,11-dimercapto-3,6,9-trioxaundecane, is a homobifunctional crosslinking agent. Its structure consists of a short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer flanked by a thiol group (-SH) at each terminus. This configuration makes it an ideal reagent for creating crosslinked networks, particularly in the formation of hydrogels. The thiol end groups exhibit high reactivity towards specific functional groups, enabling the formation of stable covalent bonds under mild conditions, which is highly advantageous for biomedical applications.

The primary application of this compound is as a crosslinker in the synthesis of PEG-based hydrogels. These hydrogels are widely used in tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix. The short PEG3 linker provides a balance of hydrophilicity and defined spacing, influencing the resulting hydrogel's mesh size, swelling behavior, and mechanical strength.

Core Principles of this compound Chemistry

The utility of this compound is centered around the reactivity of its terminal thiol groups. These groups can participate in several types of "click chemistry" reactions, which are characterized by high efficiency, specificity, and mild reaction conditions. The two most common crosslinking strategies involving this compound are Thiol-Ene Photopolymerization and Thiol-Maleimide Michael Addition.

Thiol-Ene Photopolymerization

This method involves the photoinitiated reaction between a thiol group and a carbon-carbon double bond (an 'ene'). In this system, this compound is typically crosslinked with a multi-arm PEG functionalized with 'ene' groups, such as norbornene (PEG-NB). The reaction is a step-growth polymerization initiated by a photoinitiator (e.g., LAP) upon exposure to UV or visible light. This process is rapid and allows for spatial and temporal control over gelation.[1][2]

Thiol-Maleimide Michael Addition

This reaction is a Michael-type addition where the nucleophilic thiol group of this compound reacts with the electrophilic double bond of a maleimide (B117702) group.[3] This reaction proceeds efficiently at physiological pH (typically 6.5-7.5) without the need for a catalyst or external energy source like UV light, making it highly suitable for in-situ encapsulation of cells and biologics.[4][5] The resulting thioether bond is stable under physiological conditions.

Key Applications and Experimental Data

The principal application of this compound is in the formation of biocompatible hydrogels for various biomedical research areas.

Hydrogel Formation for Tissue Engineering and 3D Cell Culture

This compound is used to create crosslinked hydrogel scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell growth, proliferation, and differentiation.[1] The mechanical properties and degradation of these hydrogels can be tuned by adjusting the concentration of the precursors and the crosslinking chemistry.[6]

Quantitative Data on Hydrogel Properties

The mechanical and physical properties of hydrogels formed using dithiol PEG crosslinkers are critical for their application. The following tables summarize representative data for hydrogels formed via thiol-ene and thiol-maleimide chemistry. While specific data for this compound is limited, these tables provide insights into how reaction parameters influence the properties of hydrogels made with short-chain dithiol PEGs.

Table 1: Rheological and Physical Properties of Thiol-Ene PEG Hydrogels

| Precursor System | Photoinitiator (LAP) Conc. (% w/v) | PEG-NB Conc. (% w/v) | Storage Modulus (G') (Pa) | Gelation Time (s) | Swelling Ratio (wt%) |

| Collagen-PEG-NB + Collagen-SH | 0.1 | 4 | 232 | 1683 | - |

| Collagen-PEG-NB + Collagen-SH | 0.5 | 4 | 3360 | 187 | 1530-2840 |

| 8-arm PEG-NB + DTT | 0.5 | 2 | 540 | 300 | ~2840 |

| 8-arm PEG-NB + DTT | 0.5 | 4 | 4810 | 73 | ~1530 |

Data adapted from studies on thiol-ene hydrogels to show trends in property changes with precursor concentrations.[7][8]

Table 2: Gelation Time of Thiol-Maleimide PEG Hydrogels at Varying pH

| Total Polymer Conc. (wt%) | Buffer | pH | Temperature (°C) | Gelation Time |

| 18.4 | TEOA PBS | 6.5 | 25 | 2 days |

| 18.4 | TEOA PBS | 7.5 | 25 | 10 min |

| 18.4 | TEOA PBS | 8.0 | 25 | 3 min |

| 18.4 | TEOA PBS | 7.5 | 37 | 5 min |

Data adapted from a study on thiol-maleimide hydrogels, illustrating the significant impact of pH and temperature on gelation speed.[3]

Experimental Protocols and Methodologies

Synthesis of PEG-dithiol (General Protocol)

While this compound is commercially available, a general synthesis protocol for creating a PEG-dithiol from a PEG-diol is provided for context. This is a two-step process involving tosylation followed by nucleophilic substitution with a thiol source.[3]

Materials:

-

PEG-diol (e.g., PEG with MW ~282 g/mol for a PEG3 equivalent)

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (CH2Cl2), dry

-

Sodium hydrosulfide (B80085) (NaSH) hydrate

-

Sulfuric acid (H2SO4), concentrated

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Diethyl ether, cold

Procedure:

-

Tosylation: Dissolve PEG-diol in dry CH2Cl2. Add a solution of TsCl in CH2Cl2 dropwise while stirring. Subsequently, add TEA and stir the reaction overnight at room temperature.

-

Work-up 1: Filter the crude mixture, concentrate it using a rotary evaporator, dissolve the residue in toluene, and filter again.

-

Precipitation 1: Precipitate the product by adding the toluene solution to cold diethyl ether while stirring. Collect and dry the precipitate (PEG-ditosylate).

-

Thiolation: Dissolve the PEG-ditosylate in deionized water and treat it with NaSH hydrate. Stir for 5 hours at room temperature, followed by 1 hour at 60°C.

-

Neutralization and Extraction: Neutralize the mixture with concentrated H2SO4 and extract the product with CH2Cl2.

-

Drying and Precipitation 2: Dry the organic layer over anhydrous MgSO4 and precipitate the final product (PEG-dithiol) in cold diethyl ether.

-

Final Product: Collect the precipitate and dry it under a vacuum. Store under an inert gas at -20°C.

Characterization: The final product should be characterized by 1H NMR to confirm the presence of thiol end groups and the PEG backbone structure.[3]

Protocol for Thiol-Ene Hydrogel Formation

This protocol describes the formation of a hydrogel using this compound and a norbornene-functionalized multi-arm PEG (e.g., 4-arm PEG-NB).

Materials:

-

This compound

-

4-arm PEG-Norbornene (PEG4NB)

-

Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Precursor Solution Preparation: Prepare separate stock solutions of this compound and PEG4NB in PBS. Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v LAP) in PBS.

-

Mixing: In a sterile, low-light environment, combine the PEG4NB solution and the this compound solution. A 1:1 molar ratio of thiol to norbornene groups is often used for optimal crosslinking.[9]

-

Initiator Addition: Add the photoinitiator solution to the precursor mixture and mix thoroughly but gently to avoid introducing air bubbles.

-

Gelation: Cast the final solution into a mold or the desired culture vessel. Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 1-5 minutes) to initiate polymerization and form the hydrogel. The intensity of the light and exposure time will influence the final properties of the hydrogel.[2]

Protocol for Thiol-Maleimide Hydrogel Formation

This protocol details the formation of a hydrogel via Michael addition using this compound and a maleimide-functionalized multi-arm PEG (e.g., 4-arm PEG-Maleimide).

Materials:

-

This compound

-

4-arm PEG-Maleimide (PEG4Mal)

-

Buffer solution (e.g., Triethanolamine buffer in PBS, pH 7.5)

Procedure:

-

Precursor Solution Preparation: Prepare a stock solution of this compound in the chosen buffer. Prepare a separate stock solution of PEG4Mal in the same buffer. For optimal reaction kinetics, the pH should be between 7.0 and 8.0.[3]

-

Mixing and Gelation: Combine the two precursor solutions at a 1:1 molar ratio of thiol to maleimide groups. Mix quickly and thoroughly. Gelation will begin immediately upon mixing.[4]

-

Incubation: Allow the mixture to stand at room temperature or 37°C to ensure complete crosslinking. The gelation time can range from a few minutes to several hours depending on the pH, temperature, and precursor concentrations.[3]

Visualizations of Workflows and Pathways

Synthesis of PEG-dithiol

Caption: Workflow for the two-step synthesis of this compound.

Thiol-Ene Photopolymerization Workflow

Caption: Experimental workflow for Thiol-Ene hydrogel formation.

Thiol-Maleimide Michael Addition Workflow

Caption: Experimental workflow for Thiol-Maleimide hydrogel formation.

Safety and Handling

Thiol-containing compounds can be mild irritants and may have a strong odor. It is recommended to handle this compound in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For storage, this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture to prevent oxidation of the thiol groups. When preparing solutions, using degassed buffers can help minimize oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Thiol-PEG3-thiol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and application of Thiol-PEG3-thiol (also known by its synonym 1,8-Dimercapto-3,6-dioxaoctane). This bifunctional crosslinker is a valuable tool in various scientific disciplines, including bioconjugation, nanotechnology, and materials science. Adherence to strict safety protocols is paramount when working with this compound to ensure personnel safety and experimental integrity.

Chemical and Physical Properties

This compound is a linear molecule featuring two terminal thiol (-SH) groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics, such as increased hydrophilicity and flexibility, making it suitable for a range of applications.

| Property | Value |

| Molecular Formula | C6H14O2S2 |

| Molecular Weight | 182.3 g/mol |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 14970-87-7 |

| Synonyms | 1,8-Dimercapto-3,6-dioxaoctane, HS-PEG3-SH, 2,2'-(Ethylenedioxy)diethanethiol |

| Boiling Point | 225 °C (lit.) |

| Density | 1.12 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.509 (lit.) |

| Solubility | Partially soluble in water. Soluble in many organic solvents. |

Safety Data Sheet (SDS) Overview

While a single comprehensive Safety Data Sheet for this compound is not universally available, the following information has been compiled from various sources for its synonym, 1,8-Dimercapto-3,6-dioxaoctane.

Hazard Identification

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Pictograms:

Signal Word: Warning

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Collect spillage.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Quantitative toxicity data for this compound is limited. The following data is for its synonym, 1,8-Dimercapto-3,6-dioxaoctane.

| Metric | Value | Species |

| LD50, Oral | 300 - 2000 mg/kg | Rat |

| LC50, Inhalation | 1 - 5 mg/L (4 hours) | Rat |

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. The recommended storage temperature is typically -20°C to protect from degradation.

Experimental Protocols and Workflows

This compound is a versatile crosslinker used in a variety of applications. Below are generalized protocols and workflows illustrating its use.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The strong affinity of thiol groups for gold surfaces makes this compound an excellent candidate for forming self-assembled monolayers, which can be used to functionalize biosensors or other surfaces.

Experimental Workflow:

Workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

Methodology:

-

Substrate Preparation: A gold-coated substrate is thoroughly cleaned to remove any organic contaminants. This can be achieved using methods such as piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide; extreme caution is advised ) or UV/ozone cleaning. The cleaned substrate is then rinsed with ultrapure water and ethanol and dried under a stream of nitrogen.

-

Thiol Solution Preparation: A dilute solution of this compound (typically 1-10 mM) is prepared in a suitable solvent, such as ethanol.

-

Self-Assembly: The clean, dry gold substrate is immersed in the thiol solution in a sealed container to prevent solvent evaporation and contamination. The self-assembly process is typically allowed to proceed for 12-24 hours at room temperature. For optimal monolayer formation, this step can be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Rinsing and Drying: After incubation, the substrate is removed from the thiol solution and rinsed thoroughly with ethanol to remove any non-covalently bound (physisorbed) molecules. The substrate with the self-assembled monolayer is then dried under a stream of nitrogen.

Bioconjugation: Crosslinking of Two Biomolecules

The two terminal thiol groups of this compound can be used to crosslink two different molecules that have thiol-reactive functional groups, such as maleimides or haloacetamides.

Logical Relationship for Crosslinking:

Logical flow of a two-step bioconjugation reaction using this compound as a crosslinker.

Methodology:

-

Reaction with the First Molecule: this compound is reacted with the first molecule containing a thiol-reactive group (e.g., a maleimide-functionalized protein) in a suitable buffer (pH 6.5-7.5). The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C. Stoichiometry is controlled to favor the formation of the 1:1 adduct.

-

Purification (Optional but Recommended): The intermediate conjugate (Molecule A-S-PEG3-SH) is purified from excess unreacted this compound and Molecule A using techniques such as size exclusion chromatography (SEC) or dialysis.

-